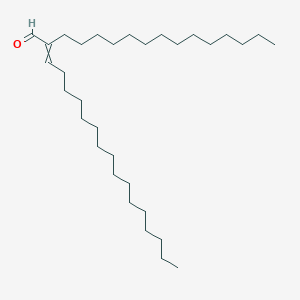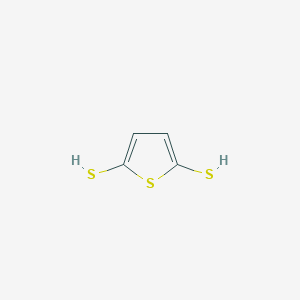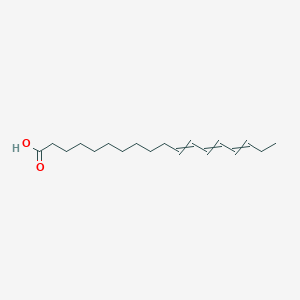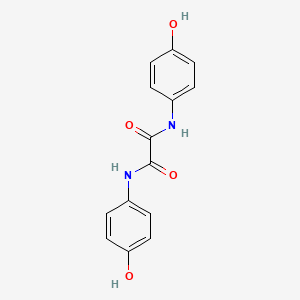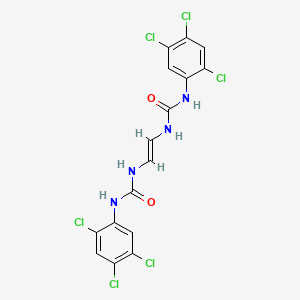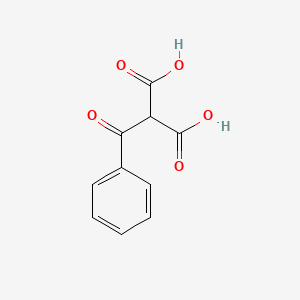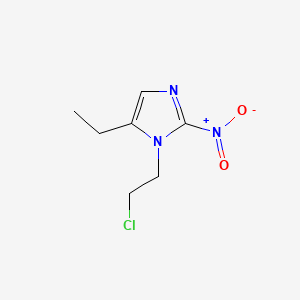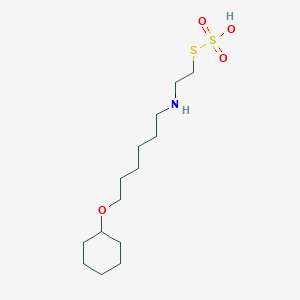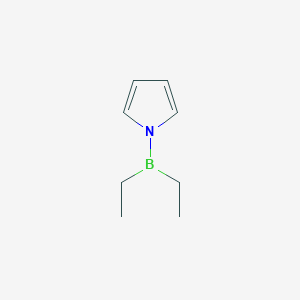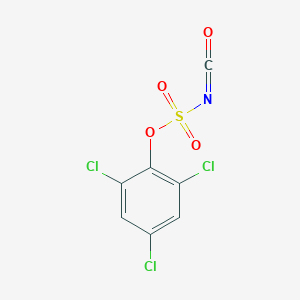
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester is a chemical compound with the molecular formula C7H2Cl3NO4S It is known for its unique structure, which includes an isocyanate group attached to a sulfuric acid ester and a 2,4,6-trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester typically involves the reaction of 2,4,6-trichlorophenol with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with an isocyanate source to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,4,6-trichlorophenol and sulfuric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of the isocyanate group suggests potential reactivity under certain conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common reagents that react with the isocyanate group.
Catalysts: Bases such as pyridine or triethylamine may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
2,4,6-Trichlorophenol: Formed from hydrolysis.
Scientific Research Applications
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the modification of biomolecules through the isocyanate group.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amine and hydroxyl groups on various substrates, and the pathways involved are typically nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenyl isocyanate: Similar structure but lacks the sulfuric acid ester group.
Bis(2,4,6-trichlorophenyl) oxalate: Contains two 2,4,6-trichlorophenyl groups attached to an oxalate ester.
Uniqueness
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester is unique due to the presence of both an isocyanate group and a sulfuric acid ester group
Properties
CAS No. |
14754-46-2 |
|---|---|
Molecular Formula |
C7H2Cl3NO4S |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) N-(oxomethylidene)sulfamate |
InChI |
InChI=1S/C7H2Cl3NO4S/c8-4-1-5(9)7(6(10)2-4)15-16(13,14)11-3-12/h1-2H |
InChI Key |
GGFHWSSFXSFDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)N=C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


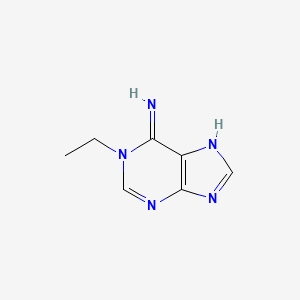
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
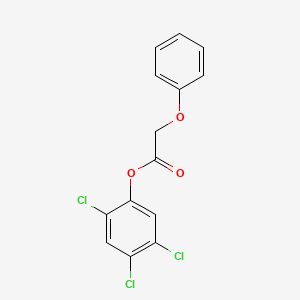
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
